N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines methoxyphenyl, oxadiazole, and thieno[3,2-d]pyrimidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids. The thieno[3,2-d]pyrimidine core is usually constructed through condensation reactions involving thiophene derivatives and pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the oxadiazole ring would produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a probe for studying reaction mechanisms.
Biology: It may serve as a tool for investigating biological pathways and interactions, particularly those involving oxidative stress and redox reactions.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in redox reactions, receptors that mediate cellular signaling, or other proteins that play a role in biological processes. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)propanoic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and thieno[3,2-d]pyrimidine moieties.
3-(4-methoxyphenyl)propanoic acid: Similar to the above compound but with the methoxy group in a different position.
3-(3-methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the thieno[3,2-d]pyrimidine core.
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its combination of three distinct moieties: methoxyphenyl, oxadiazole, and thieno[3,2-d]pyrimidine. This combination imparts unique chemical properties and potential biological activities that are not found in simpler compounds.
Properties
Molecular Formula |
C23H18N4O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
UPNWMGGPLUFMCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |
Origin of Product |
United States |
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